2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile
Description
Properties
Molecular Formula |
C6H12N2S |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
2-amino-2-methyl-4-methylsulfanylbutanenitrile |
InChI |
InChI=1S/C6H12N2S/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3 |
InChI Key |
IUESVNKWELHBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC)(C#N)N |
Origin of Product |
United States |
Preparation Methods
Strecker Reaction Adaptation
This method leverages the Strecker amino acid synthesis, modified to accommodate the methylthio and methyl substituents.
- Reactants : A branched aldehyde precursor (e.g., 3-(methylthio)-2-methylpropionaldehyde), cyanide source (NaCN, KCN), and excess ammonia under pressurized conditions.
- Conditions :
- Mechanism : The aldehyde reacts with cyanide and ammonia to form the α-aminonitrile via nucleophilic addition and subsequent displacement.
- The methyl group at the 2-position necessitates a branched aldehyde substrate, which may require custom synthesis.
- Yield optimization hinges on precise control of ammonia pressure and cyanide stoichiometry.
Hydrocyanation of Substituted Aldehydes
This route parallels the synthesis of 2-hydroxy-4-(methylthio)butanenitrile, adapted for amination.
- Cyanohydrin Formation :
- React 3-(methylthio)-2-methylpropionaldehyde with trimethylsilyl cyanide (TMSCN) and lithium perchlorate to form 2-hydroxy-4-(methylthio)-2-methylbutanenitrile.
- Yield : ~84% (based on analogous reactions).
- Amination :
- Replace the hydroxyl group with an amino group via treatment with aqueous ammonia under mild conditions (10–80°C).
- Molar ratio : 1–10 mol ammonia per mole of cyanohydrin.
- High regioselectivity due to the stability of the cyanohydrin intermediate.
- Scalable with minimal byproducts.
Mercaptan Addition to Unsaturated Nitriles
Inspired by free-radical-mediated thiol-ene reactions, this method introduces the methylthio group post-aminonitrile formation.
- Synthesize 2-amino-2-methyl-3-butenenitrile :
- Starting from 2-amino-2-methylbut-3-enoic acid via dehydration and nitrile formation.
- Methyl Mercaptan Addition :
- React the unsaturated nitrile with methyl mercaptan (CH₃SH) under radical initiation (e.g., AIBN).
- Conditions : Elevated temperatures (50–100°C) and inert atmosphere.
- Requires precise control of radical initiation to avoid polymerization.
- Stereochemical outcomes may necessitate chiral catalysts for enantioselective synthesis.
Comparative Analysis of Methods
| Method | Starting Materials | Key Conditions | Yield Potential | Complexity |
|---|---|---|---|---|
| Strecker Reaction | Branched aldehyde, cyanide, ammonia | High-pressure ammonia, phase-transfer catalyst | Moderate–High | Moderate |
| Hydrocyanation/Amination | Substituted aldehyde, TMSCN, ammonia | Mild temperatures (10–80°C) | High | Low |
| Mercaptan Addition | Unsaturated nitrile, methyl mercaptan | Radical initiators, inert atmosphere | Low–Moderate | High |
Purification and Isolation
Post-synthesis steps are critical for obtaining high-purity product:
- Distillation : Effective for separating nitriles from byproducts (e.g., iminodinitriles) under reduced pressure.
- Phase Separation : Utilized for aqueous-organic mixtures, particularly after ammoniation steps.
- Crystallization : Methanol or ethanol recrystallization to isolate the final product.
Chemical Reactions Analysis
2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share functional or structural similarities with 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile:
Comparative Analysis of Properties
Reactivity and Stability
- Nitrile Group: The presence of the nitrile group in this compound enhances polarity compared to non-nitrile analogs like 2-amino-2-methylpropanenitrile.
- Thioether vs. Phenylsulfanyl : The methylsulfanyl group (SCH₃) in the target compound offers lower steric hindrance and higher lipophilicity than the phenylsulfanyl (SPh) group in 3-nitro-5-(phenylsulfanyl)aniline, which may affect solubility and metabolic pathways .
Crystallographic Behavior
- For example, thioether-containing compounds often exhibit distinct packing patterns due to sulfur’s polarizability, which could be explored using these tools.
Research Findings and Challenges
- Synthetic Routes: No peer-reviewed studies specifically detail the synthesis of this compound. However, analogous amines are typically synthesized via Strecker or Gabriel synthesis, with thioether groups introduced via alkylation of thiols .
- Enantiomer Analysis : The compound’s chirality (due to the branched carbon) necessitates enantiomorph-polarity estimation methods, such as those described by Flack (1983), which utilize parameters like η and x to resolve chiral centers in crystallography .
Biological Activity
2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile, also known as a derivative of methionine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₁₃N₂S
- Molecular Weight : 145.25 g/mol
- CAS Number : 1803586-03-9
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in metabolic pathways and potential therapeutic applications. Research indicates that this compound may exhibit various pharmacological effects, including antimicrobial and anticancer properties.
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae . The presence of the methylthio group may enhance this activity by disrupting bacterial cell membranes or interfering with metabolic processes.
- Anticancer Properties :
- Antioxidant Activity :
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on various methionine derivatives demonstrated that this compound exhibited significant antibacterial activity against common pathogens. The study utilized agar diffusion methods to assess the inhibition zones, revealing effective concentrations that could be further explored for therapeutic use.
Case Study: Anticancer Potential
In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of certain cancer cell lines, such as breast and colon cancer cells. These studies often measure cell viability using assays like MTT or XTT, indicating a dose-dependent response where higher concentrations lead to increased cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
